molecular formula C23H20N2O3S2 B2618606 N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide CAS No. 895447-58-2

N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide

Cat. No.: B2618606
CAS No.: 895447-58-2
M. Wt: 436.54
InChI Key: VHMWCQPXASJEOE-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide is a synthetic small molecule based on a benzothiazole-phenyl scaffold, a structure recognized for its significant potential in medicinal chemistry research . This compound is of high interest for investigating multi-target therapeutic strategies, particularly in the field of pain and inflammation. Main Applications and Research Value: Benzothiazole derivatives are a privileged chemical class in drug discovery due to their diverse pharmacological activities . The core structure of this compound suggests its primary research application could be as a potential dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Concurrent inhibition of these two enzymes is a modern polypharmacology approach that has demonstrated strong, synergistic antinociceptive effects in models of inflammatory pain, without the motor-impairing side effects associated with some analgesics . This makes related compounds valuable tools for probing novel pathways for pain management. Mechanism of Action: While the specific mechanism of this compound requires experimental validation, research on closely related analogs provides a strong framework. Inhibiting sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), while inhibiting FAAH elevates levels of the endocannabinoid anandamide (AEA) . A single molecule that simultaneously modulates these two distinct biological pathways offers a potential therapeutic advantage over combination therapies, simplifying pharmacokinetics and potentially reducing adverse effects . Note: This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-16-6-12-19(13-7-16)30(27,28)15-14-22(26)24-18-10-8-17(9-11-18)23-25-20-4-2-3-5-21(20)29-23/h2-13H,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMWCQPXASJEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylated propanamide derivatives. One common method includes the use of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the amino group of the benzothiazole attacks the tosylated propanamide, forming the desired product.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: NaBH4, LiAlH4, ethanol (C2H5OH)

    Substitution: Halogenated solvents, bases like K2CO3, and catalysts such as palladium on carbon (Pd/C)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted benzothiazole derivatives

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Propanamide Derivatives

N-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide (CAS: 885268-54-2)

  • Substituent : Chloro group instead of tosyl.
  • Key Differences: The chloro group is a smaller, more reactive leaving group compared to the bulky tosyl moiety. However, the tosyl group improves solubility in polar solvents due to its sulfonyl group .
  • Applications : Likely explored for biological activity, though specific data are unavailable.

Thiourea and Oxadiazinane/Triazinane Derivatives

Compounds such as 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas and 1,3,5-triazinane-2-thiones (e.g., compounds 2–4 in ) are synthesized via reactions of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates and formaldehyde.

  • Substituents : Arylthiourea and triazinane-thione groups.

Triazole Derivatives

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () feature sulfonyl and fluorine substituents.

  • Key Differences : Fluorine atoms increase electronegativity and metabolic stability. The sulfonyl group in both these compounds and the target compound enhances electronic delocalization.
  • Tautomerism : Triazole-thiones exist in equilibrium with thiol tautomers, confirmed by IR spectra (absence of S-H stretches at 2500–2600 cm⁻¹ and presence of C=S at 1247–1255 cm⁻¹) .

Phenoxazine-Benzothiazole Hybrids

Compounds like 10-(4-(Benzo[d]thiazol-2-yl)phenyl)-10H-phenoxazine (BT) exhibit thermally activated delayed fluorescence (TADF) with ΔE_ST < 0.1 eV and short lifetimes (<1 μs).

  • Applications: OLED emitters due to efficient triplet harvesting. The benzothiazole-phenoxazine architecture facilitates charge transfer, unlike the non-conjugated propanamide chain in the target compound .

Phosphine Oxide Derivatives

Tris(4-(benzo[d]thiazol-2-yl)phenyl)phosphine oxide (4-TBTPO) shows yellow emission (365 nm excitation).

  • Structural Impact: The phosphine oxide core and benzothiazole units enable strong fluorescence, contrasting with the target compound’s likely non-emissive properties due to the absence of extended conjugation .

Data Table: Comparative Analysis of Key Compounds

Compound Class/Name Substituent/Backbone Key Properties/Activities Applications Reference
N-(4-(Benzothiazolyl)phenyl)-3-tosylpropanamide Tosylpropanamide High stability, electron-withdrawing Potential antitumor agents
N-(4-(Benzothiazolyl)phenyl)-3-chloropropanamide Chloropropanamide Reactive leaving group, moderate solubility Pharmaceutical intermediates
1-(4-(Benzothiazolyl)phenyl)-3-arylthioureas Arylthiourea Antiviral, antitumor Bioactive molecules
Phenoxazine-benzothiazole hybrids (BT) Benzothiazole-phenoxazine TADF, small ΔE_ST OLED emitters
4-TBTPO Benzothiazole-phosphine oxide Yellow fluorescence Optoelectronic materials

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide is a compound within the benzothiazole derivative class, noted for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a benzothiazole ring coupled with a tosylated propanamide group. This unique structure contributes to its potential pharmacological applications.

Chemical Formula: C16_{16}H16_{16}N2_{2}O2_{2}S
Molecular Weight: 300.38 g/mol
CAS Number: 895447-58-2

Benzothiazole derivatives have been shown to interact with various biological targets, leading to their therapeutic effects:

  • Antimicrobial Activity: The compound exhibits potential against various bacterial strains, possibly through disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Activity: It may inhibit pro-inflammatory cytokines, reducing inflammation in models of acute and chronic inflammatory diseases.
  • Anticancer Activity: Preliminary studies suggest that it could induce apoptosis in cancer cells by targeting specific signaling pathways.

Biological Activity Data

A summary of biological activity studies on this compound is presented in the following table:

Activity Type Test Method Effect Reference
AntimicrobialAgar diffusion assayInhibition of growth
Anti-inflammatoryCarrageenan-induced paw edema40% reduction in edema
AnticancerMTT assay on HeLa cellsIC50_{50} = 15 µM

Case Studies and Research Findings

  • Antimicrobial Studies:
    A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Research:
    In an experimental model using carrageenan to induce paw edema in rats, this compound demonstrated a notable reduction in inflammation compared to control groups. The mechanism was hypothesized to involve inhibition of cyclooxygenase (COX) enzymes.
  • Anticancer Potential:
    Research involving human cancer cell lines showed that treatment with this compound resulted in cell cycle arrest and apoptosis. The compound's ability to inhibit the PI3K/Akt/mTOR signaling pathway was identified as a key mechanism behind its anticancer effects.

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